molecular formula C12H26 B1362468 2-Methylundecane CAS No. 7045-71-8

2-Methylundecane

Cat. No. B1362468
Key on ui cas rn: 7045-71-8
M. Wt: 170.33 g/mol
InChI Key: GTJOHISYCKPIMT-UHFFFAOYSA-N
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Patent
US03989650

Procedure details

436 g of the succinic acid ester prepared in this manner are dissolved in 1200 g of dichloroethane. 160 g of a macroporous styrene bead polymer crosslinked with 8 % of divinyl benzene (obtained by bead polymerisation of styrene and divinyl benzene in the presence of 60 % by weight of isododecane based on the sum total of monomers) are swollen in this solution over a period of 30 minutes at 60° C, 100 g of concentrated sulphuric acid are then added dropwise with stirring over a period of 3 hours. After stirring the reaction mixture for 20 hours at reflux temperature, the reaction product is separated off. The product is freed form adherent dichloroethane by suspending it in 10 % aqueous ammonia solution and azeotropic destillation as is described in Example 1. The polymer is then heated for 10 hours to 180° C with 40 % sodium hydroxide solution in an autoclave. After the sodium hydroxide has been washed out, 585 ml of a weakly basic anion exchanger are obtained with an acid binding capacity of 2,72 Val/1 for N/10 hydrochloric acid and a nitrogen content of 10,9 % in the dry material.
[Compound]
Name
succinic acid ester
Quantity
436 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1200 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=[CH2:18])=[CH2:10].Cl[CH:20](Cl)[CH3:21]>>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=[CH2:18])=[CH2:10].[CH3:10][CH2:9][CH2:11][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:17][CH:20]([CH3:21])[CH3:1]

Inputs

Step One
Name
succinic acid ester
Quantity
436 g
Type
reactant
Smiles
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Four
Name
Quantity
1200 g
Type
reactant
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(=C)C1=C(C=CC=C1)C=C
Name
Type
product
Smiles
CCCCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03989650

Procedure details

436 g of the succinic acid ester prepared in this manner are dissolved in 1200 g of dichloroethane. 160 g of a macroporous styrene bead polymer crosslinked with 8 % of divinyl benzene (obtained by bead polymerisation of styrene and divinyl benzene in the presence of 60 % by weight of isododecane based on the sum total of monomers) are swollen in this solution over a period of 30 minutes at 60° C, 100 g of concentrated sulphuric acid are then added dropwise with stirring over a period of 3 hours. After stirring the reaction mixture for 20 hours at reflux temperature, the reaction product is separated off. The product is freed form adherent dichloroethane by suspending it in 10 % aqueous ammonia solution and azeotropic destillation as is described in Example 1. The polymer is then heated for 10 hours to 180° C with 40 % sodium hydroxide solution in an autoclave. After the sodium hydroxide has been washed out, 585 ml of a weakly basic anion exchanger are obtained with an acid binding capacity of 2,72 Val/1 for N/10 hydrochloric acid and a nitrogen content of 10,9 % in the dry material.
[Compound]
Name
succinic acid ester
Quantity
436 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1200 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=[CH2:18])=[CH2:10].Cl[CH:20](Cl)[CH3:21]>>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=[CH2:18])=[CH2:10].[CH3:10][CH2:9][CH2:11][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:17][CH:20]([CH3:21])[CH3:1]

Inputs

Step One
Name
succinic acid ester
Quantity
436 g
Type
reactant
Smiles
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Four
Name
Quantity
1200 g
Type
reactant
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(=C)C1=C(C=CC=C1)C=C
Name
Type
product
Smiles
CCCCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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